Lipophilicity (LogP) Shift Relative to the Unsubstituted Methyl Pyrrolidine‑1‑carboxylate Core
The introduction of a linear propyl group at the pyrrolidine 3‑position increases the computed LogP by approximately 1.03 log units compared with the unsubstituted methyl pyrrolidine‑1‑carboxylate, moving the compound from a predominantly hydrophilic space (LogP ≈ 0.79) into a moderately lipophilic region (LogP ≈ 1.81) . This difference is sufficient to alter both aqueous solubility and predicted passive membrane permeability.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.81 (methyl 3‑propylpyrrolidine‑1‑carboxylate, CAS 142819‑46‑3) |
| Comparator Or Baseline | LogP ≈ 0.79 (methyl pyrrolidine‑1‑carboxylate, CAS 56475‑80‑0) |
| Quantified Difference | ΔLogP ≈ +1.03 (2.5‑fold increase in predicted partition coefficient) |
| Conditions | Predicted values from the Chemsrc database; standard computational method (XLogP3‑like) . |
Why This Matters
A LogP shift of >1 unit can alter passive membrane permeability by more than an order of magnitude, making the 3‑propyl analogue a preferred candidate when increased lipophilicity is required for blood‑brain barrier penetration or intracellular target engagement.
